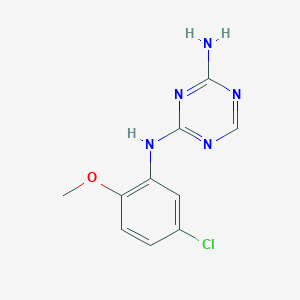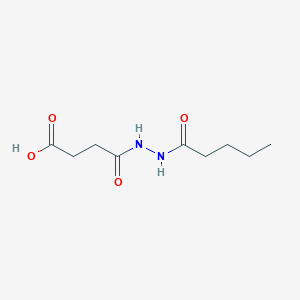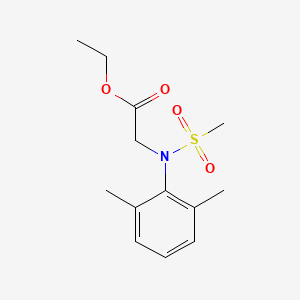![molecular formula C27H28N2O2S B4752008 N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Descripción general
Descripción
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide, also known as CTB or Cyclosporine A, is a cyclic peptide derived from the fungus Tolypocladium inflatum. It was first discovered in 1971 and has since been extensively studied for its immunosuppressive properties. CTB is commonly used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide works by binding to a protein called cyclophilin, which is involved in the activation of T cells in the immune system. By binding to cyclophilin, this compound inhibits the activation of T cells, which in turn reduces the immune response. This mechanism of action is highly specific and does not affect other immune cells or functions.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and to inhibit the production of cytokines, which are proteins that play a key role in the immune response. This compound also affects the metabolism of other drugs and can interact with certain medications, which can lead to side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide is a highly specific immunosuppressant that has been extensively studied and is well-understood. It is effective in preventing rejection in organ transplantation and in the treatment of autoimmune diseases. However, its use is limited by its potential for side effects and its interactions with other medications. In addition, its complex synthesis process and high cost can make it difficult to use in laboratory settings.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide. One area of interest is the use of this compound in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Researchers are also exploring the use of this compound in combination with other drugs to enhance its effectiveness and reduce side effects. In addition, there is ongoing research into the development of new immunosuppressant drugs that are more effective and have fewer side effects than this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has been extensively studied for its immunosuppressive properties and has been used in clinical settings for over 30 years. It has been shown to be effective in preventing rejection in organ transplantation and in the treatment of autoimmune diseases. In addition, this compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[4-(phenylsulfanylmethyl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c30-26(21-17-15-20(16-18-21)19-32-23-11-5-2-6-12-23)29-25-14-8-7-13-24(25)27(31)28-22-9-3-1-4-10-22/h2,5-8,11-18,22H,1,3-4,9-10,19H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFVGAYYQHQRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)
![7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4751963.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)

![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)


![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide](/img/structure/B4752012.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4752015.png)

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4752017.png)
